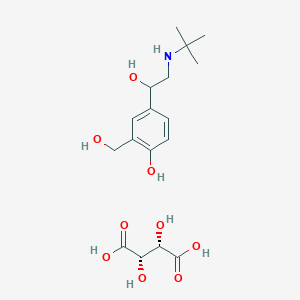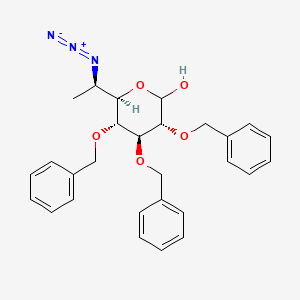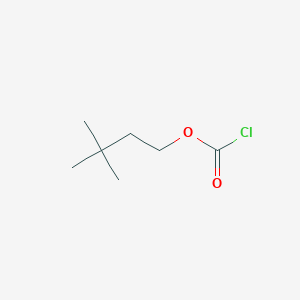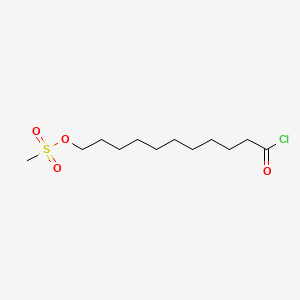
11-Chloro-11-oxoundecyl Methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Chloro-11-oxoundecyl Methanesulfonate is a chemical compound with the molecular formula C12H23ClO4S and a molecular weight of 298.83 g/mol. It is primarily used as an intermediate in the synthesis of plastoquinone derivatives, which are utilized in various biochemical applications, including the interruption of aging processes.
Métodos De Preparación
The synthesis of 11-Chloro-11-oxoundecyl Methanesulfonate typically involves the reaction of undecyl chloride with methanesulfonic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as chloroform or dichloromethane, and a catalyst to facilitate the reaction . The industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
11-Chloro-11-oxoundecyl Methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form methanesulfonic acid and the corresponding alcohol.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
11-Chloro-11-oxoundecyl Methanesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and plastoquinone derivatives.
Biology: The compound is utilized in studies related to cellular aging and the interruption of aging processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of anti-aging treatments.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 11-Chloro-11-oxoundecyl Methanesulfonate involves its role as an alkylating agent. The methanesulfonate ester group undergoes fission, releasing the alkyl group, which then reacts with nucleophilic sites within the intracellular milieu . This reaction can interfere with cellular processes, such as DNA replication and protein synthesis, leading to its effects on aging and other biological functions .
Comparación Con Compuestos Similares
11-Chloro-11-oxoundecyl Methanesulfonate can be compared with other methanesulfonate esters, such as:
Methyl Methanesulfonate: A well-known alkylating agent used in mutagenesis studies.
Ethyl Methanesulfonate: Another alkylating agent with similar properties but different reactivity and applications.
Butyl Methanesulfonate: Used in various chemical synthesis processes.
Propiedades
Fórmula molecular |
C12H23ClO4S |
|---|---|
Peso molecular |
298.83 g/mol |
Nombre IUPAC |
(11-chloro-11-oxoundecyl) methanesulfonate |
InChI |
InChI=1S/C12H23ClO4S/c1-18(15,16)17-11-9-7-5-3-2-4-6-8-10-12(13)14/h2-11H2,1H3 |
Clave InChI |
LOWXJBACAHSYQD-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCCCCCCCCCCC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


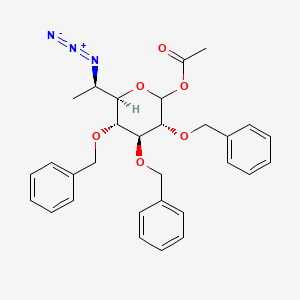

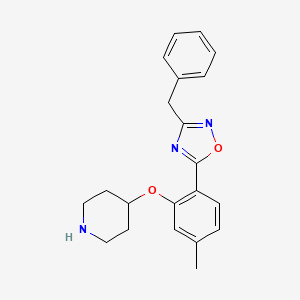
![N'-[3-[(1S)-1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-yl]morpholine-4-carboximidamide](/img/structure/B13845364.png)

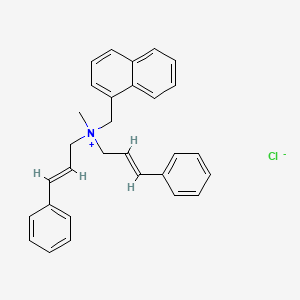
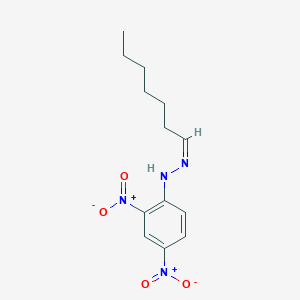
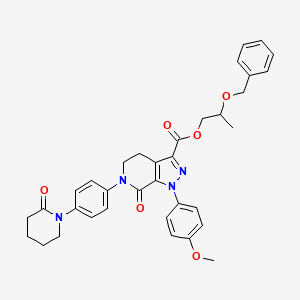
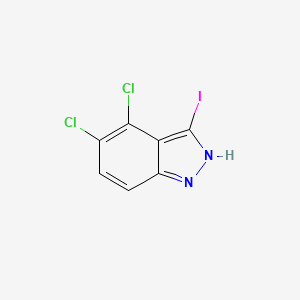
![2-Thiophenesulfonamide,5-[(4-methylphenyl)sulfonyl]-](/img/structure/B13845401.png)
